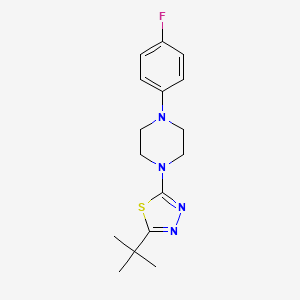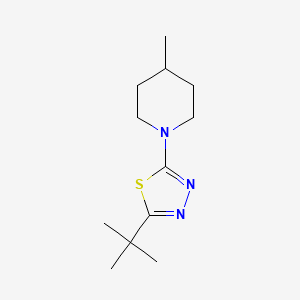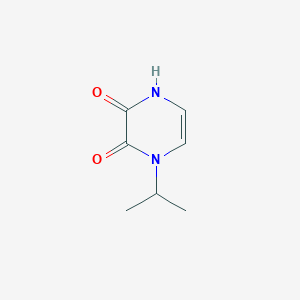![molecular formula C15H16F3N3O2 B6432458 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 500017-83-4](/img/structure/B6432458.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine (NDPTMFP) is a small molecule that has been widely studied for its potential applications in scientific research. It is a member of the pyrimidine class of compounds, which are characterized by their nitrogen-containing heterocyclic rings. NDPTMFP has been found to have a variety of biochemical and physiological effects, which have been the focus of much scientific research.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has been used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and cell signaling studies. It has been used as a tool to study the biochemical and physiological effects of small molecules, and it has been used as a model compound to study the structure-activity relationships of drug molecules. It has also been used in the development of new drug delivery systems.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. It has been shown to interact with various enzymes, receptors, and transporters in the body, which may be involved in its biochemical and physiological effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, and it has been shown to have anti-tumor and anti-cancer effects. It has also been shown to have anti-oxidant and anti-microbial effects, and it has been found to have anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it is available in high purity and yields. It is also relatively stable and has a low toxicity profile. However, it is not suitable for use in vivo due to its low solubility and potential for toxicity.
将来の方向性
The potential future directions for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, drug metabolism studies, and cell signaling studies. Additionally, further research into its potential for use in drug delivery systems and its potential for use in vivo could be explored. Finally, further research into its potential for use as a tool to study the structure-activity relationships of drug molecules could be explored.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can be synthesized by a variety of methods, including chemical and enzymatic synthesis. The most common method involves the reaction of 3,4-dimethoxyphenyl ethyl amine with trifluoromethyl ketone in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine in high yields and with high purity. The reaction is generally carried out in a solvent such as dichloromethane or toluene.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-22-11-4-3-10(9-12(11)23-2)5-7-19-14-20-8-6-13(21-14)15(16,17)18/h3-4,6,8-9H,5,7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOMAGVIKDNLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)
![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)
![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)
![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)
![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)